2-Phenylpropionaldehyde dimethyl acetal

Catalog No.
S1893723
CAS No.
90-87-9
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropionaldehyde dimethyl acetal

CAS Number

90-87-9

Product Name

2-Phenylpropionaldehyde dimethyl acetal

IUPAC Name

1,1-dimethoxypropan-2-ylbenzene

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3

InChI Key

UFOUDYPOSJJEDJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(OC)OC

solubility

Soluble in ether; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C1=CC=CC=C1)C(OC)OC

The exact mass of the compound 2-Phenylpropionaldehyde dimethyl acetal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ether; insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Phenylpropionaldehyde dimethyl acetal (CAS 90-87-9), also known as hydratropaldehyde dimethyl acetal, is a specialized aromatic acetal widely procured as a protected aldehyde intermediate and a high-stability formulation ingredient. Characterized by a molecular weight of 180.24 g/mol and a boiling point of approximately 226°C, this compound offers a distinct combination of low volatility (vapor pressure ~0.123 mmHg at 25°C) and robust chemical stability. In industrial procurement, it is primarily valued for its resistance to alkaline degradation—a critical advantage over its free aldehyde counterpart—and its specific steric profile, which dictates both its chemoselective deprotection kinetics in organic synthesis and its unique performance properties in commercial matrices [1].

Substituting 2-phenylpropionaldehyde dimethyl acetal with either its free aldehyde (hydratropaldehyde) or its unmethylated analog (phenylacetaldehyde dimethyl acetal, PADMA) leads to critical failures in both process chemistry and product formulation. The free aldehyde rapidly degrades via aldol condensation in alkaline environments, rendering it useless for high-pH industrial applications such as powder detergents or basic reaction media [1]. Conversely, substituting with the unmethylated PADMA alters the steric hindrance around the acetal carbon, which not only changes the hydrolysis rate during synthetic deprotection steps but also completely shifts the application profile from a complex earthy/mushroom note to a generic green/hyacinth profile, making direct replacement unviable for precise chemical or commercial targets [2].

Chemoselective Deprotection Kinetics via Steric Hindrance

In synthetic workflows utilizing mild Lewis acid catalysis (e.g., Bismuth Triflate, Bi(OTf)3), the deprotection kinetics of acetals are highly dependent on steric factors. While unhindered aromatic acetals like benzaldehyde dimethyl acetal undergo smooth deprotection to the free aldehyde at room temperature (20-25°C), 2-phenylpropionaldehyde dimethyl acetal requires elevated thermal energy (reflux conditions) to achieve complete hydrolysis [1]. This differential reactivity allows chemists to selectively deprotect other functional groups while leaving the hydratropaldehyde acetal intact.

Evidence DimensionDeprotection temperature under Bi(OTf)3 catalysis
Target Compound DataRequires elevated thermal energy (reflux) for complete deprotection
Comparator Or BaselineBenzaldehyde dimethyl acetal (undergoes smooth deprotection at room temperature)
Quantified DifferenceSignificant thermal barrier difference enabling orthogonal protecting group strategies
ConditionsTHF/H2O solvent system, Bi(OTf)3 catalyst

Enables procurement for complex multi-step organic syntheses where orthogonal, temperature-controlled deprotection of specific acetals is required.

Superior Alkaline Stability vs. Free Aldehyde

The conversion of hydratropaldehyde to its dimethyl acetal form (2-phenylpropionaldehyde dimethyl acetal) fundamentally alters its stability profile in high-pH environments. The free aldehyde is highly susceptible to nucleophilic attack and aldol condensation under alkaline conditions. In contrast, the dimethyl acetal exhibits 'Excellent' stability in alkaline matrices such as powder detergents and high-pH cleaners, maintaining structural integrity without discoloration or loss of active concentration over extended storage periods [1].

Evidence DimensionChemical stability in alkaline media (pH 9-11)
Target Compound DataExcellent stability; no significant degradation
Comparator Or BaselineHydratropaldehyde (rapid degradation and aldol condensation)
Quantified DifferenceNear 100% active retention vs. rapid structural degradation
ConditionsHigh-pH industrial formulation matrices (e.g., powder detergents)

Dictates the mandatory procurement of the acetal over the free aldehyde for any application involving basic reaction media or alkaline consumer products.

Vapor Pressure Reduction and Extended Tenacity

Acetalization significantly modifies the physical handling characteristics of the parent aldehyde. 2-Phenylpropionaldehyde dimethyl acetal demonstrates a low vapor pressure of approximately 0.123 mmHg at 25°C, compared to the significantly higher volatility of the free hydratropaldehyde . This quantitative reduction in volatility translates to an extended surface tenacity of up to 12 hours, ensuring prolonged presence in both industrial masking applications and fine formulations without rapid flash-off.

Evidence DimensionVapor pressure at 25°C
Target Compound Data~0.123 mmHg (Tenacity up to 12 hours)
Comparator Or BaselineHydratropaldehyde (significantly higher vapor pressure, rapid evaporation)
Quantified DifferenceSubstantial reduction in volatility yielding extended functional life
ConditionsStandard atmospheric pressure, 25°C

Essential for buyers formulating controlled-release chemical products or long-lasting industrial masking agents where the free aldehyde evaporates too quickly.

Alpha-Methylation Impact on Application Profile

The presence of the alpha-methyl group differentiates 2-phenylpropionaldehyde dimethyl acetal from its closest unmethylated homolog, phenylacetaldehyde dimethyl acetal (PADMA). While PADMA is characterized by a generic green/hyacinth profile, the steric bulk of the alpha-methyl group in the target compound shifts its receptor binding, introducing distinct earthy, mushroom, and rose leaf nuances[1]. This structural difference prevents simple substitution in high-end formulations where specific chemical-receptor interactions are required.

Evidence DimensionOrganoleptic receptor response
Target Compound DataEarthy, mushroom, and rose leaf notes
Comparator Or BaselinePhenylacetaldehyde dimethyl acetal (PADMA) (Strictly green/hyacinth notes)
Quantified DifferenceFundamental shift in primary odor descriptors due to alpha-methyl steric hindrance
ConditionsStandard olfactory evaluation / formulation testing

Prevents formulation failures by highlighting why the cheaper, unmethylated PADMA cannot act as a drop-in replacement for specific industrial or commercial targets.

Orthogonal Protection in Multi-Step Organic Synthesis

Leveraging its requirement for elevated temperatures (reflux) during Lewis acid-catalyzed deprotection, 2-phenylpropionaldehyde dimethyl acetal is the right choice for complex syntheses where other, less hindered acetals must be selectively removed at room temperature without affecting the hydratropaldehyde moiety [1].

High-Alkalinity Industrial Formulations

Due to its 'Excellent' stability in high-pH environments, this compound is the mandatory choice over the free hydratropaldehyde for scenting or masking in heavy-duty powder detergents, alkaline surface cleaners, and basic chemical processing fluids where free aldehydes would rapidly degrade[2].

Controlled-Release Masking Agents

Benefiting from its low vapor pressure (~0.123 mmHg at 25°C) and extended 12-hour tenacity, this acetal is highly suited for industrial malodor masking applications that require a sustained, long-lasting release profile rather than the rapid flash-off associated with highly volatile free aldehydes .

Physical Description

Colourless to slightly yellow liquid; Strong, warm, spicy aroma reminiscent of walnut

XLogP3

2.4

Density

0.989-0.994

GHS Hazard Statements

Aggregated GHS information provided by 1624 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-87-9

Wikipedia

2-phenylpropionaldehyde dimethyl acetal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, (2,2-dimethoxy-1-methylethyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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